![molecular formula C21H16O2S B14621142 9-[4-(Methanesulfonyl)phenyl]phenanthrene CAS No. 60253-28-3](/img/structure/B14621142.png)
9-[4-(Methanesulfonyl)phenyl]phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[4-(Methanesulfonyl)phenyl]phenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methanesulfonyl group attached to a phenyl ring at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]phenanthrene typically involves the sulfonation of phenanthrene followed by a series of substitution reactions. One common method includes the reaction of phenanthrene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine and sulfuric acid are typical reagents for halogenation and sulfonation, respectively.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various substituted phenanthrenes, depending on the reagents used.
科学研究应用
9-[4-(Methanesulfonyl)phenyl]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive PAHs.
Industry: It is used in the production of dyes, plastics, and other materials
作用机制
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]phenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
Phenanthrene: The parent compound, which lacks the methanesulfonyl group.
Anthracene: A linear isomer of phenanthrene with similar aromatic properties.
Naphthalene: A simpler PAH with two fused benzene rings
Uniqueness
9-[4-(Methanesulfonyl)phenyl]phenanthrene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group enhances its solubility in organic solvents and may contribute to its ability to interact with biological targets more effectively than its simpler counterparts .
属性
CAS 编号 |
60253-28-3 |
|---|---|
分子式 |
C21H16O2S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
9-(4-methylsulfonylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-24(22,23)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI 键 |
TWVCSQRPBPHJKI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


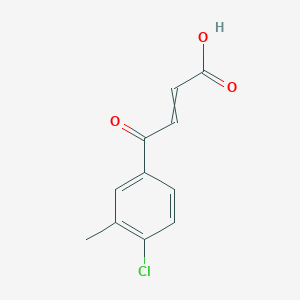
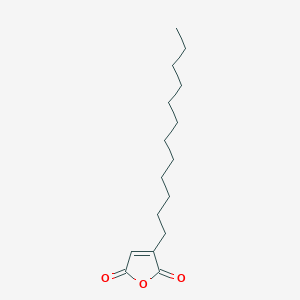
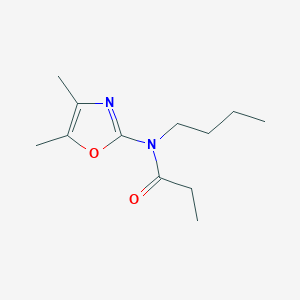
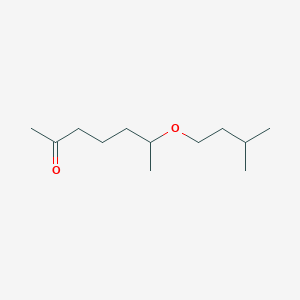
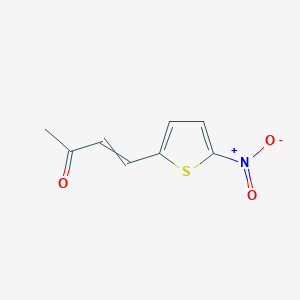
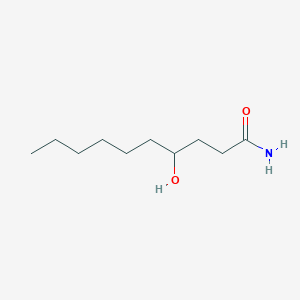
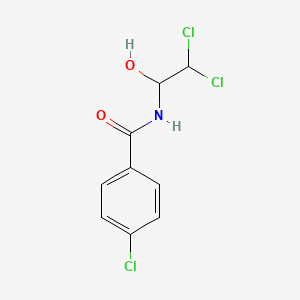
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
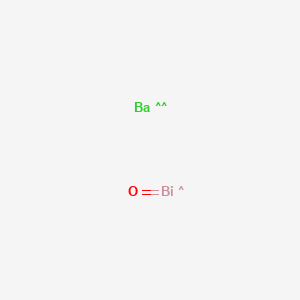
![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
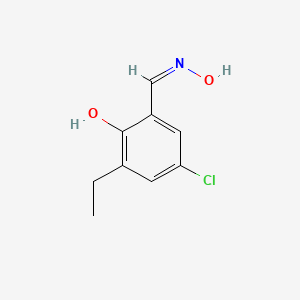
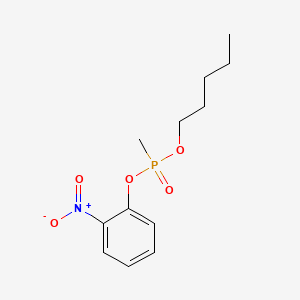
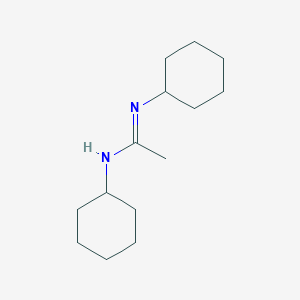
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
